Cas no 214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid)

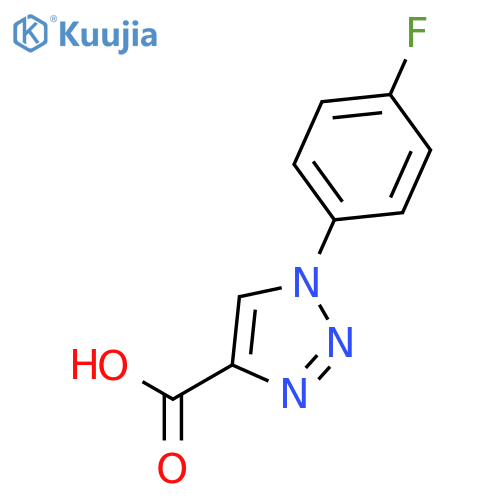

214541-35-2 structure

商品名:1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- CCCIZOONJWEKRR-UHFFFAOYSA-N

- 1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid

- ALBB-031933

- SCHEMBL2330243

- AKOS005712004

- 1-(4-fluoro-phenyl)-1H-[1,2,3]triazole-4-carboxylic acid

- 1-(4-fluorophenyl)triazole-4-carboxylic Acid

- DB-420706

- MFCD10696373

- LS-11668

- STL081204

- EN300-64341

- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylicacid

- Z336085818

- G44591

- 214541-35-2

- AB57181

- 858-318-8

- PIA54135

-

- インチ: InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)

- InChIKey: CCCIZOONJWEKRR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 207.04440460g/mol

- どういたいしつりょう: 207.04440460g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 68Ų

じっけんとくせい

- 色と性状: No data avaiable

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F590280-250mg |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid |

214541-35-2 | 250mg |

$ 365.00 | 2022-06-05 | ||

| Enamine | EN300-64341-10.0g |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95.0% | 10.0g |

$2024.0 | 2025-03-21 | |

| 1PlusChem | 1P01A9NL-1g |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95% | 1g |

$637.00 | 2025-03-04 | |

| A2B Chem LLC | AV57889-50mg |

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95% | 50mg |

$128.00 | 2024-01-01 | |

| 1PlusChem | 1P01A9NL-2.5g |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95% | 2.5g |

$1197.00 | 2025-03-04 | |

| 1PlusChem | 1P01A9NL-250mg |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95% | 250mg |

$280.00 | 2025-03-04 | |

| 1PlusChem | 1P01A9NL-10g |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

214541-35-2 | 95% | 10g |

$2564.00 | 2023-12-19 | |

| abcr | AB561678-5g |

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |

214541-35-2 | 5g |

€1277.00 | 2024-08-02 | ||

| abcr | AB561678-10g |

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |

214541-35-2 | 10g |

€1837.00 | 2024-08-02 | ||

| abcr | AB561678-1g |

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid; . |

214541-35-2 | 1g |

€477.00 | 2024-08-02 |

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:214541-35-2)1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):238/644